6-(Benzyloxy)-9-((1S,3R,3S)-4-(benzyloxy)-3-(benzyloxymethyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine
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Overview
Description
6-(Benzyloxy)-9-((1S,3R,3S)-4-(benzyloxy)-3-(benzyloxymethyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine is a synthetic organic compound that belongs to the class of purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-9-((1S,3R,3S)-4-(benzyloxy)-3-(benzyloxymethyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine typically involves multiple steps, including the protection and deprotection of functional groups, cyclization reactions, and coupling reactions. The key steps may include:
Protection of Hydroxyl Groups: Using benzyl chloride in the presence of a base to protect hydroxyl groups as benzyloxy groups.
Cyclization: Formation of the cyclopentyl ring through intramolecular cyclization reactions.
Coupling Reactions: Coupling of the cyclopentyl intermediate with the purine derivative using reagents like palladium catalysts.
Deprotection: Removal of the benzyl protecting groups under hydrogenation conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene and benzyloxy groups.
Reduction: Reduction reactions can target the purine ring or the cyclopentyl moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the purine ring and the cyclopentyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology
In biological research, it may be investigated for its interactions with enzymes and receptors, particularly those involved in nucleotide metabolism.
Medicine
The compound could be explored for its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism or as an antiviral or anticancer agent.
Industry
In the industrial sector, it may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-9-((1S,3R,3S)-4-(benzyloxy)-3-(benzyloxymethyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine likely involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The pathways involved could include nucleotide synthesis, signal transduction, or gene expression.
Comparison with Similar Compounds
Similar Compounds
6-(Benzyloxy)-9H-purine-2-amine: A simpler purine derivative with similar biological activity.
9-(Cyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine: A compound with a similar cyclopentyl moiety but lacking the benzyloxy groups.
Uniqueness
The unique combination of benzyloxy groups, a cyclopentyl ring, and a purine core in 6-(Benzyloxy)-9-((1S,3R,3S)-4-(benzyloxy)-3-(benzyloxymethyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine may confer distinct biological properties and synthetic utility compared to other similar compounds.
Properties
Molecular Formula |
C53H49N5O4 |
---|---|
Molecular Weight |
820.0 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)-diphenylmethyl]-9-[2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine |
InChI |
InChI=1S/C53H49N5O4/c1-38-46(36-60-33-39-18-8-3-9-19-39)48(61-34-40-20-10-4-11-21-40)32-47(38)58-37-54-49-50(58)55-52(56-51(49)62-35-41-22-12-5-13-23-41)57-53(42-24-14-6-15-25-42,43-26-16-7-17-27-43)44-28-30-45(59-2)31-29-44/h3-31,37,46-48H,1,32-36H2,2H3,(H,55,56,57) |
InChI Key |
OXHGMTPGAFKZHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC5=C(C(=N4)OCC6=CC=CC=C6)N=CN5C7CC(C(C7=C)COCC8=CC=CC=C8)OCC9=CC=CC=C9 |
Origin of Product |
United States |
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